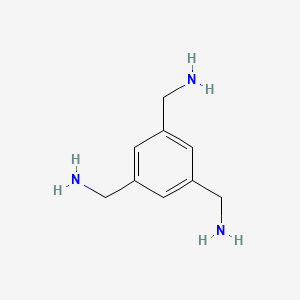

benzene-1,3,5-triyltrimethanamine

Description

BenchChem offers high-quality benzene-1,3,5-triyltrimethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzene-1,3,5-triyltrimethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[3,5-bis(aminomethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3H,4-6,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDWDEHYPSCTKFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1CN)CN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Purification of Benzene-1,3,5-triyltrimethanamine: A Comprehensive Technical Guide

Strategic Overview & Molecular Significance

Benzene-1,3,5-triyltrimethanamine (also known as 1,3,5-tris(aminomethyl)benzene or TriH) is a highly versatile C3 -symmetric tripodal building block. In advanced materials science, it serves as the core for supramolecular hosts, dendrimers, and thermocleavable conjugates[1]. Recently, its significance has surged due to its application as a phase-change molecular triamine network solid capable of rapid, high-capacity CO2 capture from ambient air, transitioning into a porous ammonium carbamate network upon exposure to humidity[2].

Due to the extreme nucleophilicity of primary amines, synthesizing this compound without generating secondary or tertiary amine oligomers requires strict thermodynamic and kinetic control. As a Senior Application Scientist, I have structured this guide to evaluate the three most robust synthetic pathways, detailing the mechanistic causality behind each experimental choice to ensure high-fidelity, reproducible yields.

Mechanistic Pathways & Workflow

The synthesis of benzene-1,3,5-triyltrimethanamine typically diverges into three distinct routes depending on the available precursor (nitrile vs. halide) and the required scale.

Figure 1: Synthetic pathways for Benzene-1,3,5-triyltrimethanamine highlighting key intermediates.

Experimental Protocols and Mechanistic Causality

Route A: High-Pressure Catalytic Hydrogenation of 1,3,5-Tricyanobenzene

This is the premier route for industrial scale-up. The direct reduction of 1,3,5-tricyanobenzene (MTN) utilizes hydrogen gas over a doped transition metal catalyst[3].

-

Mechanistic Causality: When nitriles are reduced, the intermediate imine is highly susceptible to nucleophilic attack by newly formed primary amines, leading to unwanted secondary amine dimers. To suppress this, a Raney Nickel-Chromium catalyst is used in conjunction with sodium hydroxide (NaOH). The strong base deprotonates the catalyst surface, altering the adsorption dynamics of the imine intermediate and sterically/electronically blocking cross-coupling[3].

-

Self-Validating QC: Hydrogen uptake monitoring. The reaction is complete when exactly 6 equivalents of H2 (per mole of MTN) are consumed.

Step-by-Step Protocol:

-

Preparation: In a 300 mL magnetic-stirring autoclave, charge 15.0 g of 1,3,5-tricyanobenzene.

-

Catalyst & Solvent: Add 15.0 g of Raney nickel-chromium catalyst (atomic ratio Ni:Cr = 49:1). Suspend the mixture in a biphasic solvent system of 27 mL methanol and 63 mL m-xylene. Add 0.18 g of NaOH[3].

-

Pressurization: Seal the autoclave, purge with N2 , and charge with H2 gas to an initial pressure of 100 kg/cm ²G.

-

Reaction: Heat the vessel to 100 °C. Maintain vigorous stirring. Hydrogen absorption should cease after approximately 35 minutes[3].

-

Workup: Cool to room temperature and carefully vent the reactor. Filter the catalyst through a pad of Celite under an inert atmosphere (Caution: Raney Ni is pyrophoric).

-

Purification: Distill off the solvent mixture. Subject the crude residue to vacuum distillation. The pure product elutes at 136–139 °C / 0.4 mmHg, yielding colorless crystals (Yield: ~85%, MP: 49–51 °C)[3].

Route B: Azide Displacement and Staudinger Reduction

For laboratory-scale synthesis requiring ultra-high purity without specialized high-pressure equipment, the azide route starting from 1,3,5-tris(bromomethyl)benzene is preferred[4].

-

Mechanistic Causality: The Staudinger reduction is chosen over catalytic hydrogenation (e.g., Pd/C) for the azide intermediate because it operates under exceptionally mild conditions. Triphenylphosphine ( PPh3 ) attacks the terminal nitrogen of the azide to form a phosphazide, which extrudes N2 to form an aza-ylide. Subsequent hydrolysis yields the primary amine and triphenylphosphine oxide. This avoids the risk of catalyst poisoning and ensures zero over-reduction of the aromatic ring[4].

Step-by-Step Protocol:

-

Azidation: Dissolve 1,3,5-tris(bromomethyl)benzene (1.0 equiv) in dry DMF. Add sodium azide ( NaN3 , 4.5 equiv) and stir vigorously at room temperature for 12 hours. Quench with water, extract with CHCl3 , and dry over MgSO4 to isolate 1,3,5-tris(azidomethyl)benzene[5].

-

Reduction: Dissolve the tri-azide intermediate (2.7 g, 11.1 mmol) in a mixture of 60.0 mL THF and 7.5 mL deionized water[4].

-

Phosphine Addition: Slowly add triphenylphosphine (14.6 g, 55.5 mmol). The reaction is self-validating: immediate effervescence ( N2 gas evolution) confirms the formation of the aza-ylide intermediate. Stir at room temperature for 15 hours[4].

-

Workup: Concentrate the mixture under reduced pressure to ~10 mL.

-

Salt Formation: Treat the concentrate with 20.0 mL of 2.0 M HCl. The target amine precipitates as a trihydrochloride salt. Wash the salt extensively with dichloromethane (3 × 30 mL) to remove triphenylphosphine oxide and unreacted PPh3 [4].

Route C: Gabriel Synthesis via Phthalimide

This classical route is employed when handling azides is a safety concern, guaranteeing exclusive primary amine formation[6],[7].

-

Mechanistic Causality: The bulky phthalimide group acts as a stringent steric shield, completely preventing polyalkylation. During deprotection, hydrazine hydrate is utilized because it forms a highly stable, aromatic-like cyclic byproduct (phthalhydrazide). The thermodynamic stability of phthalhydrazide drives the cleavage equilibrium entirely to the right, releasing the free amine[6].

Step-by-Step Protocol:

-

Substitution: Dissolve 1,3,5-tris(bromomethyl)benzene in dry DMF. Add potassium phthalimide (3.5 equiv) and stir at 50 °C for 16 hours under argon[7].

-

Intermediate Isolation: Dilute with dichloromethane, filter off the precipitated KBr, wash the organic layer with water, and concentrate to yield the tris-phthalimide intermediate[7].

-

Deprotection: Dissolve the intermediate in a hot mixture of dry EtOH/toluene (2:1). Add hydrazine hydrate (6.0 equiv) and reflux for 72 hours[6].

-

Workup: Evaporate the reaction mixture. Suspend the residue in diethyl ether and shake vigorously with a cold 40% aqueous KOH solution to dissolve the phthalhydrazide byproduct. Extract the aqueous layer multiple times with ether, dry the combined organics over Na2SO4 , and concentrate to yield the free base[6].

Quantitative Data & Route Comparison

To assist in route selection, the following table summarizes the quantitative metrics and operational parameters of the three methodologies.

| Parameter | Route A: Catalytic Hydrogenation | Route B: Staudinger Reduction | Route C: Gabriel Synthesis |

| Starting Material | 1,3,5-Tricyanobenzene | 1,3,5-Tris(bromomethyl)benzene | 1,3,5-Tris(bromomethyl)benzene |

| Key Reagents | H2 gas, Raney Ni-Cr, NaOH | NaN3 , PPh3 , H2O | K-Phthalimide, Hydrazine |

| Typical Yield | 80% – 85% | 75% – 80% (over 2 steps) | 70% – 75% (over 2 steps) |

| Scalability | Excellent (Industrial preferred) | Moderate (Limited by azide safety) | Good (Lab-scale preferred) |

| Primary Impurity Risk | Secondary amine oligomers | Triphenylphosphine oxide ( OPPh3 ) | Uncleaved phthalimide |

| Purification Method | Vacuum Distillation | HCl Salt Precipitation | Liquid-Liquid Extraction |

References

-

PrepChem.com. Synthesis of Production of 1,3,5-tris(aminomethyl)benzene. Available at: [Link]

-

NIH.gov / PMC. Supramolecular Gels Based on C3-Symmetric Amides: Application in Anion-Sensing and Removal of Dyes from Water. Available at:[Link]

-

ACS Publications. Self-Assembly of Ball-Shaped Molecular Complexes in Water | The Journal of Organic Chemistry. Available at: [Link]

-

NREL.gov / JACS. Phase Change-Mediated Capture of Carbon Dioxide from Air with a Molecular Triamine Network Solid. Available at:[Link]

-

Utrecht University. Orthogonal Covalent Entrapment of Cargo into Biodegradable Polymeric Micelles via Native Chemical Ligation. Available at: [Link]

-

ResearchGate. Preparation of Thermocleavable Conjugates Based on Ansamitocin. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. docs.nrel.gov [docs.nrel.gov]

- 3. prepchem.com [prepchem.com]

- 4. Supramolecular Gels Based on C3-Symmetric Amides: Application in Anion-Sensing and Removal of Dyes from Water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. research-portal.uu.nl [research-portal.uu.nl]

An In-depth Technical Guide to Benzene-1,3,5-triyltrimethanamine (CAS 77372-56-6)

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of benzene-1,3,5-triyltrimethanamine, also known as 1,3,5-tris(aminomethyl)benzene. With the CAS number 77372-56-6, this tripodal primary amine serves as a versatile building block in supramolecular chemistry, materials science, and drug development. Its C3-symmetric structure offers a unique scaffold for the synthesis of complex architectures, including metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and pharmacologically active agents. This document details its chemical and physical properties, provides established synthesis and purification protocols, outlines its characterization through various analytical techniques, discusses its current and potential applications, and provides essential safety and handling information.

Introduction: The Architectural Significance of a Tripodal Amine

Benzene-1,3,5-triyltrimethanamine is a trifunctional primary amine built upon a central benzene ring. The three aminomethyl groups, positioned at 120-degree angles to each other, create a "tripodal" or "triskelion" geometry. This symmetrical arrangement is not merely a structural curiosity; it imparts specific properties that make it a valuable tool for chemists and material scientists.

The primary amine functionalities serve as versatile reaction sites for a wide array of chemical transformations, including amidation, imine formation, and alkylation. The rigid benzene core ensures that the three arms maintain a defined spatial relationship, making it an ideal linker for constructing highly ordered, porous materials. In the realm of medicinal chemistry, this scaffold allows for the presentation of multiple pharmacophores in a precise orientation, a key strategy in the design of multivalent drugs and targeted therapies. Tripodal ligands like benzene-1,3,5-triyltrimethanamine are known to form stable complexes with metal ions, a property exploited in catalysis and bioinorganic chemistry[1][2].

This guide aims to consolidate the available technical information on benzene-1,3,5-triyltrimethanamine, providing researchers with a solid foundation for its use in their work.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in research and development. The key properties of benzene-1,3,5-triyltrimethanamine are summarized in the table below.

| Property | Value | Source |

| CAS Number | 77372-56-6 | [3] |

| Molecular Formula | C₉H₁₅N₃ | [3] |

| Molecular Weight | 165.24 g/mol | [3] |

| Appearance | Colorless crystals or solid | [4][5] |

| Melting Point | 49-53 °C | [4][5] |

| Boiling Point | 136-139 °C at 0.4 mmHg | [4][5] |

| Purity | Typically >97% | [6] |

Synthesis and Purification

The synthesis of benzene-1,3,5-triyltrimethanamine can be achieved through several routes. The most commonly cited and industrially relevant method involves the catalytic hydrogenation of 1,3,5-tricyanobenzene.

Synthesis via Catalytic Hydrogenation of 1,3,5-Tricyanobenzene

This method offers a direct and efficient route to the desired product. The nitrile groups of 1,3,5-tricyanobenzene are reduced to primary amine functionalities in the presence of a suitable catalyst and a hydrogen source.

-

Catalyst: Raney nickel-chromium is a highly active catalyst for the reduction of nitriles to amines. The addition of chromium enhances the catalyst's activity and stability.

-

Solvent System: A mixture of methanol and a non-polar solvent like m-xylene is used. Methanol is a good solvent for the starting material and the intermediate imines, while m-xylene helps to control the reaction temperature and prevent side reactions.

-

Base: A small amount of sodium hydroxide is added to suppress the formation of secondary and tertiary amines, which can occur through the reaction of the newly formed primary amine with intermediate imines.

-

Pressure and Temperature: The reaction is carried out under high pressure of hydrogen gas and at an elevated temperature to ensure a high reaction rate and complete conversion.

Experimental Workflow: Synthesis of Benzene-1,3,5-triyltrimethanamine

Caption: Workflow for the synthesis of benzene-1,3,5-triyltrimethanamine.

-

Charging the Autoclave: In a 300 mL magnetic-stirring autoclave, charge 15 g of 1,3,5-tricyanobenzene, 15 g of Raney nickel-chromium catalyst (atomic ratio of Ni:Cr = 49:1), 27 mL of methanol, 63 mL of m-xylene, and 0.18 g of sodium hydroxide.

-

Reaction: Seal the autoclave and charge with hydrogen gas to an initial pressure of 100 kg/cm ²G. Heat the reaction mixture to 100 °C. The reaction is typically complete within 35-40 minutes, as indicated by the cessation of hydrogen absorption.

-

Work-up: After cooling the autoclave to room temperature, carefully vent the excess hydrogen gas. Filter the reaction mixture to remove the catalyst.

-

Purification: Remove the solvent from the filtrate by rotary evaporation. The crude product is then purified by vacuum distillation to yield colorless crystals of 1,3,5-tris(aminomethyl)benzene.

Alternative Synthetic Routes

While the hydrogenation of 1,3,5-tricyanobenzene is a common method, other synthetic strategies can be employed, often starting from more readily available precursors like trimesic acid or 1,3,5-benzenetricarboxamide.

-

From Trimesic Acid: Trimesic acid can be converted to the corresponding triacyl chloride, which is then reacted with an amine source, followed by reduction. A patent describes a process where trimesic acid reacts with diphenylphosphoryl azide to form a protected triamine, which is then deprotected to yield 1,3,5-triaminobenzene[2]. While this yields the aromatic triamine, a similar strategy involving reduction of an intermediate amide or nitrile could potentially lead to benzene-1,3,5-triyltrimethanamine.

-

From 1,3,5-Benzenetricarboxamide: The reduction of 1,3,5-benzenetricarboxamide with a strong reducing agent like lithium aluminum hydride (LiAlH₄) can also yield the desired product. This method is often used in laboratory-scale syntheses.

Purification by Recrystallization

For obtaining high-purity material suitable for sensitive applications, recrystallization is a crucial step. The choice of solvent is critical for successful recrystallization.

-

Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A mixture of solvents can also be used.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution.

-

Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity.

-

Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can maximize the yield of crystals.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum.

Characterization

The identity and purity of benzene-1,3,5-triyltrimethanamine are confirmed using a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the three aromatic protons and a singlet for the six benzylic protons. The amino protons will appear as a broad singlet, and its chemical shift can be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum should exhibit signals for the aromatic carbons and the benzylic carbons. The symmetry of the molecule will result in a simplified spectrum. For a related compound, 1,3,5-tris(aminomethyl)-2,4,6-trimethylbenzene trihydrochloride, characteristic peaks are observed in the ¹³C NMR spectrum[4].

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine groups (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the benzene ring. For a similar compound, 1,3,5-tris(p-formylphenyl)benzene, characteristic IR peaks are well-documented[7].

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum of the related 1,3,5-triisopropylbenzene shows a clear molecular ion peak[8]. For benzene-1,3,5-triyltrimethanamine, the molecular ion peak (M⁺) would be expected at m/z = 165.

Applications in Research and Development

The unique tripodal structure of benzene-1,3,5-triyltrimethanamine makes it a valuable building block in several areas of research.

Materials Science: A Scaffold for Porous Materials

The C3 symmetry and trifunctional nature of this molecule make it an excellent linker for the construction of porous materials with high surface areas and ordered structures.

-

Metal-Organic Frameworks (MOFs): The amine groups can coordinate with metal ions to form highly ordered, crystalline MOFs. These materials have potential applications in gas storage, catalysis, and separation. The rigid benzene core helps to create a robust and porous framework[9].

-

Covalent Organic Frameworks (COFs): Through the formation of imine or other covalent bonds with complementary linkers, benzene-1,3,5-triyltrimethanamine can be used to synthesize COFs. These materials are of interest for applications in electronics, catalysis, and sensing[10].

Logical Relationship: From Building Block to Functional Material

Caption: Role of benzene-1,3,5-triyltrimethanamine in constructing porous materials.

Drug Development and Medicinal Chemistry

The tripodal scaffold of benzene-1,3,5-triyltrimethanamine offers a platform for the development of novel therapeutic agents.

-

Multivalent Ligands: The three amine groups can be functionalized with pharmacophores to create multivalent ligands that can simultaneously interact with multiple binding sites on a biological target. This can lead to increased affinity and selectivity.

-

Drug Delivery: The amine groups can be used to attach drugs or targeting moieties for the development of drug delivery systems. Functionalized benzene-1,3,5-tricarboxamides, which are structurally related, have been explored for the intracellular delivery of siRNA[11][12].

-

Antiparasitic Agents: Derivatives of 1,3,5-tris[(4-(substituted-aminomethyl)phenyl)methyl]benzene have shown promising in vitro antimalarial activity, suggesting that this scaffold could be a starting point for the development of new antiparasitic drugs[13][14].

Safety and Handling

As with any chemical, proper safety precautions must be taken when handling benzene-1,3,5-triyltrimethanamine.

-

Toxicity: While specific toxicological data for this compound is limited, it is a polyamine and should be handled with care. The toxicity of benzene derivatives can be influenced by their metabolic products[2]. Some benzene derivatives have been shown to have cytotoxic effects[15].

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways[16][17].

Conclusion

Benzene-1,3,5-triyltrimethanamine is a highly versatile and valuable molecule in the fields of materials science and medicinal chemistry. Its unique C3-symmetric tripodal structure provides a rigid and pre-organized scaffold for the construction of complex and functional molecular architectures. The straightforward synthesis from readily available starting materials, coupled with its versatile reactivity, ensures its continued importance as a key building block for the development of novel materials and therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, characterization, applications, and safety, serving as a valuable resource for researchers and developers in the chemical sciences.

References

-

Synthesis of Production of 1,3,5-tris(aminomethyl)benzene - PrepChem.com. (n.d.). Retrieved from [Link]

-

Preparation of 1,3,5Tris(aminomethyl)-2,4,6-triethylbenzene from Two Versatile 1,3,5Tri(halosubstituted) 2,4,6Triethylbenzene Derivatives - ResearchGate. (n.d.). Retrieved from [Link]

-

Preparation of 1,3,5-tris(aminomethyl)benzene - PrepChem.com. (n.d.). Retrieved from [Link]

-

Recrystallization. (n.d.). Retrieved from [Link]

-

Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. (n.d.). Retrieved from [Link]

-

Recrystallization | Organic Chemistry I Lab - University of Richmond Blogs |. (n.d.). Retrieved from [Link]

-

1,3,5-tris(aminomethyl)benzene - GIOTTO BIOTECH | Custom Protein Service. (n.d.). Retrieved from [Link]

-

An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde - DTIC. (2023, February 15). Retrieved from [Link]

-

Tripodal ligand - Wikipedia. (n.d.). Retrieved from [Link]

- CN103214377B - Synthesis process of 1, 3, 5-triaminobenzene - Google Patents. (n.d.).

-

Benzene-1,3,5-tricarboxamide-based supramolecular polymers in water - Pure. (2015, April 14). Retrieved from [Link]

-

Supramolecular hydrogels based on 1,3,5-benzene tricarboxamides - EPub Bayreuth. (2014, November 20). Retrieved from [Link]

-

EP HT PART B SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

-

Safety Data Sheet: Spermine - Carl ROTH. (n.d.). Retrieved from [Link]

-

Tris(arylmethyl) Derivatives of 1,3,5-Trimethoxy- and 1,3,5-Triethylbenzene. (2003, March 28). Retrieved from [Link]

-

1,3,5-Triethylbenzene | C12H18 | CID 7602 - PubChem. (n.d.). Retrieved from [Link]

-

1,3,5-TRIS-(AMINOMETHYL)-2,4,6-TRIMETHYLBENZENE-TRIHYDROCHLORIDE - SpectraBase. (n.d.). Retrieved from [Link]

-

Benzene induces cytotoxicity without metabolic activation - PubMed. (n.d.). Retrieved from [Link]

-

Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity - PMC. (n.d.). Retrieved from [Link]

-

a. The FT-IR spectra of 1,3,5-tris(p-formylphenyl)benzene (curve a), 4,4 - ResearchGate. (n.d.). Retrieved from [Link]

-

Phase Transition Thermodynamics of 1,3,5-Tris-(α-naphthyl)benzene: Theory and Experiment - MDPI. (2024, May 7). Retrieved from [Link]

-

Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity - Organic & Biomolecular Chemistry (RSC Publishing). (2021, September 7). Retrieved from [Link]

-

Benzene, 1,3,5-tris(1-methylethyl)- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

(2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine | C15H27N3 | CID 1512484 - PubChem. (n.d.). Retrieved from [Link]

-

Exploring the Potential of Benzene-1,3,5-tricarboxamide Supramolecular Polymers as Biomaterials - PMC. (2020, September 29). Retrieved from [Link]

-

Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands - MDPI. (2025, August 22). Retrieved from [Link]

-

Novel metal-organic frameworks with specific topology from new tripodal ligands - PubMed. (2003, May 19). Retrieved from [Link]

-

1,3,5-tris(aminomethyl)benzene - GIOTTO BIOTECH | Custom Protein Service. (n.d.). Retrieved from [Link]

-

Synthesis and Antimalarial Evaluation of New 1,3,5-tris[(4-(Substituted-aminomethyl)phenyl)methyl]benzene Derivatives: A Novel Alternative Antiparasitic Scaffold - MDPI. (2023, August 8). Retrieved from [Link]

-

Dynamic supramolecular polymers based on benzene-1,3,5-tricarboxamides: the influence of amide connectivity on aggregate stability and amplification of chirality - PubMed. (2010, January 18). Retrieved from [Link]

-

Simple Procedures for the Preparation of 1,3,5-Substituted 2,4,6-Trimethoxy- benzenes -.:. Michael Pittelkow .:. (2013, July 23). Retrieved from [Link]

Sources

- 1. 77372-56-6 1,3,5-Tris-(aminomethyl)-benzene AKSci 2766CS [aksci.com]

- 2. CN103214377B - Synthesis process of 1, 3, 5-triaminobenzene - Google Patents [patents.google.com]

- 3. 1,3,5-tris(aminomethyl)benzene - GIOTTO BIOTECH | Custom Protein Service [giottobiotech.com]

- 4. spectrabase.com [spectrabase.com]

- 5. prepchem.com [prepchem.com]

- 6. In Situ Covalent Reinforcement of a Benzene-1,3,5-Tricarboxamide Supramolecular Polymer Enables Biomimetic, Tough, and Fibrous Hydrogels and Bioinks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Benzene, 1,3,5-tris(1-methylethyl)- [webbook.nist.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and Antimalarial Evaluation of New 1,3,5-tris[(4-(Substituted-aminomethyl)phenyl)methyl]benzene Derivatives: A Novel Alternative Antiparasitic Scaffold [mdpi.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 17. spectrabase.com [spectrabase.com]

In-Depth Technical Guide: Spectroscopic Characterization of Benzene-1,3,5-triyltrimethanamine

Executive Summary

Benzene-1,3,5-triyltrimethanamine (also known as 1,3,5-tris(aminomethyl)benzene) is a highly versatile C3 -symmetric tripodal core. It is extensively utilized in the development of supramolecular architectures, metal-organic frameworks (MOFs), and advanced bioconjugation strategies, such as the In Situ Cyclization of Proteins (INCYPRO)[1]. Because primary aliphatic amines are prone to rapid oxidation, carbamate formation with atmospheric CO₂, and line-broadening in Nuclear Magnetic Resonance (NMR) spectroscopy, rigorous spectroscopic validation is required.

This whitepaper provides a definitive guide to the NMR and Infrared (IR) spectroscopic characterization of benzene-1,3,5-triyltrimethanamine. By analyzing the causality behind the spectral shifts during its synthesis and salt formation, researchers can establish a self-validating analytical workflow.

Chemical Identity & Structural Significance

-

IUPAC Name: 1,3,5-benzenetrimethanamine

-

CAS Number: 4403-70-7[2]

-

Molecular Formula: C₉H₁₅N₃

-

Molecular Weight: 165.24 g/mol

The defining feature of this molecule is its threefold rotational symmetry ( C3 ) . This symmetry dictates that all three aromatic protons, all three methylene linkers, and all three amine groups are chemically and magnetically equivalent. Consequently, the NMR spectra are dramatically simplified, presenting only two distinct carbon environments and two distinct proton environments (excluding the exchangeable amine protons).

Causality in Spectroscopic Methods (E-E-A-T)

To ensure scientific integrity, spectroscopic data must not merely be recorded; it must be mechanistically understood. The transition from the azide precursor to the free base, and finally to the trihydrochloride salt, creates a predictable, self-validating system of spectral shifts.

The Inductive Dance of the Methylene Protons

The methylene protons (-CH₂-) serve as the primary diagnostic reporter for the functional state of the molecule:

-

Azide Precursor: The strongly electron-withdrawing −N3 group deshields the adjacent methylene protons, pushing them downfield to δ 4.40 ppm [3].

-

Free Base: Upon reduction to the primary amine ( −NH2 ), the electron-withdrawing effect decreases, causing a diagnostic upfield shift to ~ δ 3.85 ppm .

-

Trihydrochloride Salt: Protonation yields the ammonium cation ( −NH3+ ). The localized positive charge exerts a strong inductive pull ( -I effect) on the electron density of the adjacent carbon, deshielding the methylene protons and shifting them back downfield to δ 4.05 ppm [3].

IR Vibrational Tracking

Infrared spectroscopy provides orthogonal validation. The reduction of the azide to the amine is confirmed by the complete disappearance of the intense, asymmetric azide stretch at ~2100 cm⁻¹ . Simultaneously, the emergence of the primary amine N-H stretches (a characteristic doublet at 3350 and 3280 cm⁻¹ ) confirms successful hydrogenation.

Quantitative Spectroscopic Data

The following tables summarize the validated spectroscopic parameters for the free base and its stable trihydrochloride salt[3].

Table 1: ¹H NMR Data Comparison (400 MHz)

| Proton Environment | Free Base (CDCl₃, δ ppm) | Trihydrochloride Salt (DMSO-d₆, δ ppm) | Multiplicity | Integration | Causality / Assignment |

| Aromatic (Ph-H) | 7.22 | 7.51 | Singlet (s) | 3H | C3 symmetry renders all ring protons equivalent. |

| Methylene (-CH₂-) | 3.85 | 4.05 | Singlet (s) | 6H | Deshielded in salt form due to −NH3+ inductive effect. |

| Amine (-NH₂ / -NH₃⁺) | 1.45 (br) | 8.20 | Broad Singlet | 6H / 9H | Rapid exchange in free base; strong H-bonding & slow exchange in salt. |

Table 2: ¹³C NMR Data Comparison (101 MHz)

| Carbon Environment | Free Base (CDCl₃, δ ppm) | Trihydrochloride Salt (DMSO-d₆, δ ppm) | Assignment |

| Quaternary Aromatic (C-CH₂) | 143.5 | 134.5 | C1, C3, C5 |

| Tertiary Aromatic (C-H) | 124.8 | 129.6 | C2, C4, C6 |

| Aliphatic Methylene (-CH₂-) | 46.2 | 42.0 | C7, C8, C9 |

Table 3: Key IR Vibrational Frequencies

| Vibrational Mode | Frequency (cm⁻¹) | Intensity / Shape | Diagnostic Significance |

| N-H Stretch (1° Amine) | 3350, 3280 | Medium, Doublet | Confirms primary amine; merges into a broad band in the salt form. |

| C-H Stretch (Aromatic) | 3010 | Weak | Standard sp2 C-H stretching. |

| C-H Stretch (Aliphatic) | 2920, 2850 | Medium | Confirms presence of methylene linkers. |

| N-H Bend (Scissoring) | 1600 | Strong | Highly diagnostic for primary amines. |

| C-N Stretch | 1050 | Medium | Confirms carbon-nitrogen bond integrity. |

Experimental Protocols: A Self-Validating Workflow

To achieve high-purity benzene-1,3,5-triyltrimethanamine, the free base is typically generated in situ and immediately converted to the trihydrochloride salt for stable storage and precise NMR characterization[3].

Step 1: Azidation (Precursor Synthesis)

-

Dissolve 1,3,5-tris(bromomethyl)benzene in anhydrous DMF.

-

Add an excess of sodium azide ( NaN3 ) and stir at room temperature overnight.

-

Validation: Analyze the crude oil via IR. The appearance of a sharp, intense peak at 2100 cm⁻¹ confirms complete conversion to 1,3,5-tris(azidomethyl)benzene. ¹H NMR (CDCl₃) will show the methylene singlet at δ 4.40 ppm [3].

Step 2: Catalytic Hydrogenation (Reduction)

-

Dissolve the azide intermediate in absolute ethanol.

-

Add 10% Pd/C catalyst carefully under an argon atmosphere.

-

Purge the vessel and introduce H2 gas (1 atm). Stir overnight at 50 °C.

-

Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Validation: The IR spectrum of the filtrate must show the complete absence of the 2100 cm⁻¹ peak. The free base is highly reactive and should be used immediately for the next step[3].

Step 3: Salt Formation (Stabilization)

-

Dissolve the crude free base in 1,4-dioxane and cool to 0 °C under nitrogen.

-

Add concentrated hydrochloric acid (37%) dropwise.

-

Stir at room temperature for 8 hours, then concentrate the mixture in vacuo.

-

Triturate the resulting solid with a 1:1 mixture of diethyl ether and dichloromethane to precipitate the product.

-

Validation: Dry the white solid under high vacuum. ¹H NMR (DMSO-d₆) must show a sharp singlet at δ 4.05 ppm (6H) and a broad integration at δ 8.20 ppm (9H), confirming the formation of the trihydrochloride salt[3].

Mechanistic & Workflow Visualization

The following diagram illustrates the causality and self-validating checkpoints within the synthesis and spectroscopic characterization workflow.

Workflow for the synthesis and spectroscopic validation of benzene-1,3,5-triyltrimethanamine.

References

- PubChem CID 4628831 (3-Aminobenzylamine / 1,3,5-benzenetrimethanamine)

- In Situ Cyclization of Proteins (INCYPRO), Vrije Universiteit Amsterdam / Journal of Organic Chemistry.

- Supporting Information: Synthesis of 1,3,5-benzenetrimethanamine trihydrochloride, American Chemical Society (ACS).

Sources

Application Notes: Benzene-1,3,5-triyltrimethanamine as a High-Performance Crosslinking Agent

Audience: Researchers, scientists, and drug development professionals.

Section 1: Foundational Principles of a Trifunctional Crosslinker

Benzene-1,3,5-triyltrimethanamine, often referred to as 1,3,5-tris(aminomethyl)benzene, is a C3-symmetric molecule whose structure is key to its function. It consists of a rigid benzene core from which three flexible aminomethyl arms radiate. This unique architecture confers a combination of thermal stability, predictable geometry, and high reactivity, making it a superior crosslinking agent for creating robust, three-dimensional polymer networks.[1] The primary amine on each of the three arms acts as a reactive site, capable of forming covalent bonds with various electrophilic functional groups. This trifunctional nature allows each molecule to connect three different polymer chains or segments, leading to a high crosslink density, which is fundamental to enhancing the mechanical strength, thermal stability, and chemical resistance of the resulting material.[2]

The utility of this amine extends across multiple domains, from curing industrial epoxy resins to designing advanced biomaterials.[][4] In epoxy systems, it acts as a hardener, initiating the ring-opening polymerization of epoxide groups to form a rigid thermoset.[][5] In polymer chemistry and drug delivery, it is used to form stable hydrogels by crosslinking polymers functionalized with carboxylic acids or other reactive groups.[6] The choice of this crosslinker over a more common difunctional agent is often driven by the need for a more tightly controlled and resilient network structure.[7]

Section 2: Mechanism of Network Formation

The crosslinking action of benzene-1,3,5-triyltrimethanamine is rooted in the nucleophilic character of its primary amine groups. Each nitrogen atom possesses a lone pair of electrons that readily attacks electrophilic carbons, leading to the formation of new covalent bonds.

Reaction with Epoxides

The most common application is the curing of epoxy resins. The reaction is a nucleophilic addition where the amine nitrogen attacks one of the carbons in the epoxide ring.[8] This attack forces the strained three-membered ring to open, forming a stable carbon-nitrogen bond and a hydroxyl group.[7] Each primary amine group (-NH2) has two active hydrogens, both of which can react with an epoxide group. Therefore, a single benzene-1,3,5-triyltrimethanamine molecule can react with up to six epoxide rings, resulting in a densely crosslinked and durable network.[7]

Caption: Mechanism of epoxy curing via nucleophilic ring-opening.

Reaction with Carboxylic Acids and Esters

Benzene-1,3,5-triyltrimethanamine can also react with polymers containing carboxyl or ester groups to form highly stable amide bonds. This reaction typically requires an activation step. For carboxylic acids, coupling agents like carbodiimides (e.g., EDC) are used to form a highly reactive intermediate that is then readily attacked by the amine.[2] This method is particularly valuable in biomedical applications as it can proceed in aqueous solutions under mild pH conditions, making it suitable for creating hydrogels for cell encapsulation or drug delivery.[9]

Section 3: Experimental Protocols

Protocol 1: High-Performance Epoxy Resin Formulation

This protocol details the use of benzene-1,3,5-triyltrimethanamine as a curing agent for a liquid epoxy resin, such as a Bisphenol A diglycidyl ether (DGEBA) type. The key to a successful formulation is achieving the correct stoichiometric balance between the amine hydrogens and the epoxy groups.

Principle of Stoichiometry: The ideal mix ratio is determined by the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent and the Epoxide Equivalent Weight (EEW) of the resin.

-

Benzene-1,3,5-triyltrimethanamine: Molecular Weight (MW) = 165.24 g/mol . It has 3 primary amine groups, each with 2 active hydrogens, for a total of 6 active hydrogens.

-

AHEW = MW / number of active hydrogens = 165.24 / 6 = 27.54 g/equivalent .

-

-

DGEBA Resin: EEW is typically provided by the manufacturer (e.g., 188 g/equivalent ).

Materials:

-

Liquid DGEBA epoxy resin (e.g., EEW 188 g/eq)

-

Benzene-1,3,5-triyltrimethanamine (AHEW 27.54 g/eq)

-

Disposable mixing cups and stirring sticks

-

Vacuum desiccator or chamber

-

Casting mold (e.g., silicone or aluminum)

-

Programmable laboratory oven

Workflow for Epoxy Formulation:

Caption: Step-by-step workflow for creating a crosslinked epoxy thermoset.

Procedure:

-

Calculation: Determine the parts per hundred resin (phr) for the amine curative.

-

phr = (AHEW / EEW) * 100 = (27.54 / 188) * 100 ≈ 14.65 phr .

-

For every 100 g of epoxy resin, you will need 14.65 g of benzene-1,3,5-triyltrimethanamine.

-

-

Preparation: Weigh 100 g of DGEBA resin into a mixing cup. In a separate container, weigh 14.65 g of the amine crosslinker.

-

Mixing: Add the amine to the resin and mix thoroughly for 5-10 minutes, scraping the sides and bottom of the cup to ensure a homogeneous mixture. The mixture may warm slightly as the exothermic reaction begins.

-

Degassing: Place the mixed resin in a vacuum chamber and apply vacuum to remove entrapped air bubbles. The mixture will foam and then settle. Hold under vacuum until bubbling ceases.

-

Casting & Curing: Pour the degassed mixture into the desired mold. Cure in a programmable oven using a two-stage cycle to ensure complete reaction and optimal properties. A typical schedule is an initial cure at 80°C for 2 hours, followed by a post-cure at a higher temperature, such as 150°C, for 3 hours.

-

Validation: After curing and cooling, the material should be a hard, transparent solid. The success of the crosslinking can be quantitatively validated by measuring its glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC). A high Tg (often >150°C) indicates a high degree of crosslinking.

Protocol 2: Synthesis of a Covalently Crosslinked Hydrogel

This protocol describes the synthesis of a hydrogel by crosslinking a polymer with available carboxyl groups, such as hyaluronic acid or poly(acrylic acid), for potential use in drug delivery or tissue engineering.

Principle of Reaction: Carbodiimide chemistry is used to form amide bonds between the polymer's carboxylic acid groups and the amine groups of the crosslinker. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxyl groups, making them susceptible to nucleophilic attack by the amine.

Materials:

-

Carboxyl-functionalized polymer (e.g., Poly(acrylic acid), PAA)

-

Benzene-1,3,5-triyltrimethanamine

-

EDC hydrochloride

-

N-hydroxysuccinimide (NHS) (optional, to improve efficiency and stability of the active intermediate)

-

2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH ~5.5-6.0)

-

Dialysis membrane (e.g., 10 kDa MWCO)

-

Deionized water

Procedure:

-

Polymer Dissolution: Prepare a 1% (w/v) solution of PAA in MES buffer. Stir until fully dissolved. The acidic pH of the MES buffer is optimal for EDC chemistry.

-

Activation: The degree of crosslinking is controlled by the molar ratio of crosslinker to the available carboxyl groups. For moderate crosslinking, use a 10:1 molar ratio of carboxyl groups to triamine molecules.

-

Add EDC (1.5 molar equivalents to the triamine) and NHS (0.75 molar equivalents to the triamine) to the polymer solution. Stir for 15 minutes at room temperature to activate the carboxyl groups.

-

-

Crosslinking: Dissolve the calculated amount of benzene-1,3,5-triyltrimethanamine in a small amount of MES buffer and add it dropwise to the activated polymer solution while stirring.

-

Gel Formation: Continue stirring the solution. Depending on the concentration and stoichiometry, gelation may occur within minutes to hours. Allow the reaction to proceed overnight to ensure maximum crosslinking.

-

Purification: The resulting hydrogel is purified by dialysis against deionized water for 2-3 days, with frequent water changes, to remove unreacted EDC, NHS, the urea byproduct, and any unbound crosslinker.

-

Validation: The formation of amide crosslinks can be confirmed using Fourier-Transform Infrared (FTIR) Spectroscopy by observing the appearance of characteristic amide I (~1640 cm⁻¹) and amide II (~1550 cm⁻¹) peaks. The mechanical properties of the hydrogel can be assessed with rheometry.

Quantitative Data Summary Table:

| Property | Epoxy Resin System | Hydrogel System |

| Polymer Backbone | Bisphenol A diglycidyl ether (DGEBA) | Poly(acrylic acid) (PAA) |

| Crosslinker | Benzene-1,3,5-triyltrimethanamine | Benzene-1,3,5-triyltrimethanamine |

| Bond Type | β-Hydroxyamine | Amide |

| Key Reagents | DGEBA, Triamine | PAA, Triamine, EDC, NHS |

| Typical Mix Ratio | ~14.65 phr (amine:resin) | 10:1 (carboxyl:triamine molar ratio) |

| Validation Method | DSC (Glass Transition Temp, Tg) | FTIR (Amide I & II peaks), Rheometry |

Section 4: Safety & Handling

Benzene-1,3,5-triyltrimethanamine is a corrosive amine.[10] It is crucial to handle this chemical with appropriate personal protective equipment (PPE).

-

Handling: Always work in a well-ventilated area or a chemical fume hood.[11] Avoid breathing dust, fumes, or vapors.[12] Prevent contact with skin, eyes, and clothing.

-

PPE: Wear safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11][12]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10][13]

Section 5: Conclusion and Authoritative Grounding

Benzene-1,3,5-triyltrimethanamine is a highly effective trifunctional crosslinking agent that enables the synthesis of materials with enhanced thermal and mechanical properties.[2] Its predictable reactivity with epoxides and activated carboxylic acids allows for the rational design of both rigid thermosets and soft hydrogels. The protocols provided herein are built on established chemical principles and include integral validation steps, ensuring a trustworthy and reproducible methodology. By carefully controlling stoichiometry and reaction conditions, researchers can leverage this molecule to create advanced materials tailored for a wide range of demanding applications.

References

- Polymer Crosslinkers: Key Elements for Enhancing Material Performance. (2023). A general overview of crosslinking agents and their role in improving polymer properties.

- Protonated amines for controlled crosslinking of latex polymers - Google Patents. (Patent US6262169B1). Describes the reaction between amine and carbonyl groups, a principle related to hydrogel formation.

- Crosslinking Agents - BOC Sciences. (Educational Resource). Discusses various crosslinkers, including amines for epoxy resins.

- Modular mixing of benzene-1,3,5-tricarboxamide supramolecular hydrogelators allows tunable biomimetic hydrogels for control of cell aggregation in 3D - PMC. (Research Article). Discusses the formation of hydrogels using a related benzene-core molecule.

- Amino Crosslinkers | Technologies | Allnex The Resin Company. (Industry Resource). Overview of various amino crosslinkers for coatings.

- Synthesis of triamine-functionalized rigid crosslinkers for materials science - RSC Publishing. (Research Article). Highlights the interest in creating novel multifunctional amines as rigid crosslinkers.

- A family of simple benzene 1,3,5-tricarboxamide (BTA) aromatic carboxylic acid hydrogels - Chemical Communications (RSC Publishing). (Research Article). Describes hydrogel formation from BTA derivatives.

- Benzene-1,3,5-triyltrimethanamine | 77372-56-6 - Sigma-Aldrich. (Product Information). Provides safety and property information.

- A highly efficient and sustainable catalyst system for terminal epoxy-carboxylic acid ring opening reactions - RSC Publishing. (Research Article). Discusses the mechanism of epoxide ring-opening with carboxylic acids, relevant to polymer chemistry.

- New Series of Benzene-1,3,5-Triamine Based Cross-Linked Polyamines and Polyamine/CNT Composites For Lead Ion Removal from Aqueous Solutions - ResearchGate. (Research Article). Describes the synthesis of polyamines based on a similar tri-functional benzene core.

- The Chemistry of Performance: How 1,3-Bis(aminomethyl)benzene Enhances Materials. (Industry Article). Explains how a related difunctional amine acts as an epoxy curing agent.

- Epoxy Cure Chemistry Part 4: Nucleophiles in Action - Polymer Innovation Blog. (Educational Blog Post). Provides a detailed explanation of the epoxy-amine reaction.

- SAFETY DATA SHEET for 1,3,5-Tris(4-aminophenyl)benzene. (SDS). Provides safety information for a structurally related compound.

- Application Notes and Protocols: 1,3,5-Tris(dibromomethyl)benzene as a Polymer Cross-Linking Agent - Benchchem. (Application Note). Describes a related trifunctional crosslinker and its effects on polymer properties.

- (PDF) A family of simple benzene 1,3,5-tricarboxamide (BTA) aromatic carboxylic acid hydrogels - ResearchGate. (Research Article). Details the characterization of BTA-based hydrogels.

- How do epoxys cross-link? - Chemistry Stack Exchange. (Educational Forum). Explains the step-by-step reaction of an amine hydrogen with an epoxy group.

- Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles - Oberlin College and Conservatory. (Research Article). Discusses the high efficiency of amine-epoxide reactions.

- 1,3,5-Triaminobenzene SDS, 108-72-5 Safety Data Sheets - ECHEMI. (SDS). Provides safety and handling precautions for a similar amine compound.

- Benzene-1,3,5-triol - Apollo Scientific. (SDS). Contains general handling and storage advice for benzene derivatives.

- ICSC 1155 - 1,3,5-TRIMETHYLBENZENE. (Safety Card). Provides basic safety information for a related benzene compound.

- Synthesis of Hydrogels through Various Polymerization Methods and Their Potential in Biomedical and Industrial Applications. (Review Article). Overview of hydrogel synthesis methods.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. carbodiimide.com [carbodiimide.com]

- 4. Synthesis of triamine-functionalized rigid crosslinkers for materials science - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00098J [pubs.rsc.org]

- 5. nbinno.com [nbinno.com]

- 6. Modular mixing of benzene-1,3,5-tricarboxamide supramolecular hydrogelators allows tunable biomimetic hydrogels for control of cell aggregation in 3D - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Epoxy Cure Chemistry Part 4: Nucleophiles in Action - Polymer Innovation Blog [polymerinnovationblog.com]

- 9. Synthesis of Hydrogels through Various Polymerization Methods and Their Potential in Biomedical and Industrial Applications [pcbiochemres.com]

- 10. Benzene-1,3,5-triyltrimethanamine | 77372-56-6 [sigmaaldrich.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Application Note: Advanced Experimental Protocols for Benzene-1,3,5-triyltrimethanamine (TriH) in Materials Science

Benzene-1,3,5-triyltrimethanamine, commonly referred to as TriH or 1,3,5-tris(aminomethyl)benzene, is a highly versatile C3 -symmetric tripodal building block. Characterized by a central rigid benzene core and three flexible, highly nucleophilic primary amine arms, TriH has emerged as a cornerstone molecule in two distinct but equally critical fields: Direct Air Capture (DAC) of carbon dioxide and Supramolecular Chemistry (specifically the synthesis of shape-persistent organic cages and Covalent Organic Frameworks)[1].

This application note synthesizes recent breakthroughs into actionable, field-proven experimental protocols. Rather than merely listing procedural steps, we dissect the causality behind the reaction conditions—empowering researchers to adapt these methodologies for novel material discovery.

Mechanistic Overview of TriH Reactivity

The utility of TriH stems from its unique spatial preorganization and the high reactivity of its primary amines.

-

Phase-Change CO₂ Capture : In the solid state, TriH exists as a dense hydrogen-bonded network. Upon exposure to humid CO2 , the thermodynamic driving force of ammonium carbamate formation induces a complete crystalline phase transition. This overcomes the surface-area limitations of traditional solid sorbents, allowing bulk absorption[2].

-

Dynamic Covalent Chemistry (DCC) : The three primary amines readily undergo Schiff base condensation with aldehydes. Because imine formation is reversible under mild conditions, the system can "error-correct" misassembled oligomers, thermodynamically funneling the reaction toward discrete, highly symmetrical [2+3] hexaimine cages or extended 3D Covalent Organic Frameworks (COFs)[3].

Phase transition of TriH into an ammonium carbamate network upon CO2 exposure.

Application I: Phase-Change Mediated Direct Air Capture (DAC)

Recent studies have demonstrated that TriH can capture record-breaking quantities of CO2 under DAC conditions by converting into a porous, crystalline ammonium carbamate network solid ( TriH(CO2)1.5⋅xH2O )[2].

Causality of Experimental Choices

-

Humidity is Critical : While TriH absorbs CO2 in dry conditions at elevated temperatures (near its melting point of 50–52 °C), the presence of water vapor at ambient temperatures (20 °C) acts as a structural stabilizer. Water molecules integrate into the lattice, stabilizing the carbamate ions via hydrogen bonding, which drastically lowers the activation energy for the phase transition[4].

-

Temperature Cycling : Desorption is achieved rapidly at 110 °C under a dry inert gas. This specific temperature is chosen because it is high enough to thermally decompose the ammonium carbamate bonds but low enough to prevent the volatilization or thermal degradation of the TriH monomer[2].

Protocol: Breakthrough Column Evaluation of TriH CO2 Uptake

Materials Required:

-

Purified TriH (crystalline solid)

-

Custom breakthrough column setup with mass flow controllers

-

Simulated air gas stream (420 ppm CO2 , 21% O2 , 79% N2 )

-

Humidifier sparger

Step-by-Step Methodology:

-

Sample Preparation : Load approximately 50–100 mg of crystalline TriH into a glass breakthrough column. Ensure the bed is uniformly packed to prevent gas channeling, which would artificially lower the measured uptake kinetics.

-

Pre-treatment : Purge the column with dry N2 (100 sccm) at 110 °C for 15 minutes to remove any pre-adsorbed ambient CO2 or surface moisture. Cool the column to the target absorption temperature (20 °C).

-

Absorption Phase : Introduce the simulated air stream (420 ppm CO2 ) at a flow rate of 200 sccm. Route the gas through a water sparger to achieve 80% Relative Humidity (RH) before it enters the column.

-

Monitoring : Continuously monitor the effluent gas using an inline mass spectrometer or non-dispersive infrared (NDIR) CO2 sensor. The breakthrough point is defined when the effluent CO2 concentration matches the influent.

-

Desorption Phase : Switch the gas stream back to dry N2 (100 sccm) and ramp the column temperature to 110 °C. Maintain for 15 minutes to fully regenerate the TriH solid[2].

-

Validation : Analyze the post-absorption solid via solid-state 13C Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR. A distinct resonance at ~166.2 ppm confirms the formation of the carbamate carbon[5].

Quantitative Data: TriH CO2 Absorption Profiles

The following table summarizes the self-validating data points researchers should expect when reproducing this protocol[2],[5]:

| Experimental Condition | Temperature (°C) | CO2 Concentration | Relative Humidity (%) | Expected Uptake Capacity (mmol/g) |

| Dry Dilute Flow | 30 - 40 | 40 - 400 ppm | 0 | Negligible |

| Dry Dilute Flow | 50 | 80 ppm | 0 | ~1.7 |

| Pure Dry CO2 (Isobar) | 53 | 100% | 0 | 2.9 |

| Pure Dry CO2 (Isobar) | 75 | 100% | 0 | 5.0 |

| Humid Simulated Air | 20 | 420 ppm | 80 | 6.0 |

| Humid Simulated Air (Max) | Ambient | Ambient | High | Up to 8.9 |

Application II: Synthesis of Shape-Persistent Organic Cages

TriH is an ideal "head unit" for synthesizing [2+3] macrobicyclic polyamine cages. These cages feature an internal cavity capable of binding guests, sensing metal ions, or acting as nanoreactors for catalytic metal nanoparticles (e.g., Pd or Au NPs)[3].

Causality of Experimental Choices

-

Solvent Selection (Chloroform/Methanol) : The Schiff base condensation is typically performed in a halogenated solvent or a mixture. Chloroform provides excellent solubility for the precursors, while trace acid catalysis (often inherent in CHCl3 or added as trifluoroacetic acid) accelerates imine exchange, ensuring the system reaches the thermodynamic global minimum (the closed cage) rather than kinetic polymeric traps.

-

In Situ Reduction : Imine bonds are susceptible to hydrolysis. By immediately subjecting the reaction mixture to sodium borohydride ( NaBH4 ), the dynamic imine bonds are irreversibly reduced to robust secondary amines. This "locks" the cage geometry, rendering it chemically stable for downstream catalytic applications[3].

Synthesis workflow of shape-persistent organic cages via Schiff base condensation.

Protocol: Synthesis of a [2+3] Hexaamine Cage

Materials Required:

-

TriH (2.0 equivalents)

-

A rigid dialdehyde (e.g., isophthalaldehyde or a pyrrole-2,5-dicarboxyaldehyde derivative) (3.0 equivalents)

-

Anhydrous Chloroform ( CHCl3 ) and Methanol ( MeOH )

-

Sodium borohydride ( NaBH4 )

Step-by-Step Methodology:

-

Condensation : Dissolve the dialdehyde (3.0 mmol) in 50 mL of anhydrous CHCl3 . In a separate flask, dissolve TriH (2.0 mmol) in 50 mL of a 1:1 mixture of CHCl3/MeOH .

-

Slow Addition : To prevent local concentration spikes that favor linear polymerization, add the TriH solution dropwise to the dialdehyde solution over 2 hours under a nitrogen atmosphere at room temperature.

-

Equilibration : Stir the mixture at room temperature for 48 hours. The extended time allows the dynamic imine exchange to correct kinetic defects, maximizing the yield of the discrete [2+3] hexaimine cage.

-

Reduction : Cool the reaction mixture to 0 °C using an ice bath. Slowly add NaBH4 (20.0 mmol, excess) in small portions to manage the evolution of hydrogen gas.

-

Maturation : Allow the reaction to warm to room temperature and stir for an additional 12 hours to ensure complete reduction of all six imine bonds.

-

Workup : Quench the remaining NaBH4 with water. Extract the organic layer, wash with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

-

Validation : Confirm the structure via 1H NMR. The disappearance of the characteristic imine proton singlet (typically ~8.2–8.5 ppm) and the appearance of new benzylic secondary amine proton signals (~3.8 ppm) validate successful cage formation and reduction[3].

Sources

Advanced Applications of Benzene-1,3,5-triyltrimethanamine (TriH) in Materials Science: From Direct Air Capture to Covalent Organic Cages

Executive Summary

Benzene-1,3,5-triyltrimethanamine—commonly referred to as 1,3,5-tris(aminomethyl)benzene or TriH —is a highly versatile, C3 -symmetric primary polyamine. In materials science, its rigid aromatic core coupled with flexible, highly reactive aminomethyl arms makes it an exceptional structural node. Recent literature has positioned TriH at the forefront of two critical domains: (1) Phase-change molecular sorbents for the Direct Air Capture (DAC) of carbon dioxide, and (2) Dynamic covalent synthesis of Porous Organic Cages (POCs) and Covalent Organic Frameworks (COFs).

As a Senior Application Scientist, I have structured this guide to move beyond basic synthetic recipes. Here, we analyze the physicochemical causality behind TriH's behavior and provide self-validating protocols for integrating this molecule into advanced material workflows.

Physicochemical Profiling of TriH

Understanding the baseline properties of TriH is critical for optimizing reaction conditions, particularly regarding its solubility and phase-transition temperatures.

| Property | Value / Description | Material Science Implication |

| Chemical Formula | C9H15N3 | High amine-site density enables superior gravimetric capacity for target molecules. |

| Molecular Weight | 165.24 g/mol | Low molecular weight minimizes inactive mass in sorbent applications. |

| Symmetry | C3 (Trigonal planar core) | Dictates predictable [2+3] or [4+6] topologies in supramolecular assembly. |

| Melting Point | 51–53 °C | Enables low-temperature chain-melting phase transitions for gas desorption. |

| Reactivity | Trifunctional primary amine | Highly susceptible to Schiff-base condensation and carbamate formation. |

Application 1: Phase-Change Molecular Networks for Direct Air Capture (DAC)

Mechanistic Causality

Traditional aqueous amine solutions used for CO 2 capture suffer from extreme sensible heat penalties during regeneration and evaporative losses. Conversely, porous materials like Metal-Organic Frameworks (MOFs) possess excessive void space, limiting volumetric capacity.

TriH bridges this gap as a nonporous, solid molecular triamine. Upon exposure to humid air, TriH undergoes a cooperative, chain-melting phase transition to form a dense, crystalline ammonium carbamate network ( TriHCO2 ). The presence of humidity is not merely tolerated; it is mechanistically vital. Water molecules engage in hydrogen bonding during the transition state, significantly lowering the activation barrier for N–C bond formation . This cooperative mechanism allows TriH to achieve record-breaking gravimetric CO 2 capacities (up to 8.9 mmol/g) under DAC conditions, while its low melting point facilitates energy-efficient thermal regeneration at just 50–60 °C.

Fig 1: Phase-change CO2 capture and low-temperature regeneration cycle of TriH.

Protocol: Self-Validating CO 2 Capture and Regeneration

This protocol establishes a closed-loop system for capturing CO 2 from simulated air and validating the phase transition.

Step 1: Sorbent Preparation & Baseline Validation

-

Load 50 mg of crystalline TriH into a Thermogravimetric Analysis (TGA) pan.

-

Validation: Run a baseline scan under pure N2 up to 40 °C to confirm the absence of pre-absorbed volatile contaminants. The mass should remain stable.

Step 2: Humidified Breakthrough Absorption

-

Equilibrate the sample at 20 °C.

-

Introduce a simulated air stream (400 ppm CO 2 , 21% O 2 , 79% N 2 ) humidified to 80% Relative Humidity (RH).

-

Monitor mass uptake over 12–24 hours. The cooperative phase transition will manifest as a sharp, sigmoidal increase in mass, plateauing as the solid converts entirely to the TriHCO2 ammonium carbamate network.

Step 3: Low-Temperature Desorption

-

Switch the gas stream to pure, dry N2 (or apply a mild vacuum).

-

Ramp the temperature to 60 °C at 2 °C/min.

-

Validation: The mass will rapidly drop to the original baseline as the carbamate network decomposes and TriH undergoes localized melting/recrystallization. Confirm structural integrity post-regeneration via Powder X-Ray Diffraction (PXRD); the regenerated TriH must match the pristine crystalline phase.

Application 2: Dynamic Covalent Synthesis of Porous Organic Cages (POCs)

Mechanistic Causality

In the synthesis of supramolecular containers and COFs, achieving shape-persistent architectures requires precise geometric control. TriH provides a rigid C3 -symmetric node. When reacted with dialdehydes or trialdehydes via Dynamic Covalent Chemistry (DCC), the reversible nature of imine condensation allows for continuous "error-checking." This thermodynamic control drives the self-assembly toward discrete, highly symmetrical topologies (e.g., [2+3] or [4+6] cages) rather than amorphous polymers .

However, imine bonds are susceptible to hydrolysis in aqueous or acidic environments. To transition the material from a dynamic assembly to a kinetically robust functional material (e.g., for host-guest catalysis), a post-synthetic reduction using sodium borohydride ( NaBH4 ) is employed. This converts the imine cage into a highly stable amine cage without altering the internal cavity dimensions .

Fig 2: Thermodynamic self-assembly and kinetic trapping of TriH-based organic cages.

Protocol: Synthesis and Kinetic Trapping of TriH-Based Organic Cages

This protocol utilizes high-dilution conditions to favor intramolecular cyclization (cage formation) over intermolecular polymerization (COF formation).

Step 1: Schiff-Base Condensation (DCC)

-

Dissolve 2.0 equivalents of TriH and 3.0 equivalents of a dialdehyde (e.g., terephthalaldehyde) in a solvent mixture of Chloroform/Methanol (1:1 v/v) at a highly dilute concentration (typically < 5 mM) to prevent oligomerization.

-

Add a catalytic amount of Trifluoroacetic acid (TFA) to accelerate imine exchange.

-

Stir at room temperature for 72 hours.

-

Validation: Monitor the reaction via 1H NMR. The disappearance of the aldehyde proton peak (~10 ppm) and the emergence of a sharp imine proton peak (~8.3 ppm) confirms successful assembly.

Step 2: Post-Synthetic Reduction

-

Isolate the imine cage via solvent evaporation and redissolve in pure Methanol.

-

Add an excess of NaBH4 (10 equivalents per imine bond) portion-wise at 0 °C.

-

Stir for 12 hours at room temperature. Quench with a few drops of water.

-

Validation: Perform Fourier Transform Infrared Spectroscopy (FTIR). The complete disappearance of the C=N stretching band at ~1640 cm −1 and the appearance of a secondary amine N−H stretch at ~3300 cm −1 validates the kinetic trapping of the cage.

Quantitative Data Summary

The following table summarizes the performance metrics of TriH-derived materials compared to traditional industry standards, highlighting the efficacy of the protocols described above.

| Material System | Application | Key Performance Metric | Comparison to Standard |

| TriH (Solid) | Direct Air Capture (DAC) | 8.9 mmol/g CO 2 capacity at 80% RH | ~3x higher than standard aqueous MEA solutions. |

| TriH (Solid) | Sorbent Regeneration | Desorption at 50–60 °C | Requires significantly less sensible heat than MOFs (>100 °C). |

| TriH-Imine Cage | Molecular Separation | Highly uniform intrinsic microporosity | Superior shape-persistence compared to linear polymers. |

| TriH-Amine Cage | Nanoparticle Catalysis | Excellent host for Pd/Au nucleation | Resists hydrolysis in aqueous catalysis unlike imine precursors. |

References

-

Huang, A. J., et al. "Phase Change-Mediated Capture of Carbon Dioxide from Air with a Molecular Triamine Network Solid." Journal of the American Chemical Society, 2025.[Link]

-

Wang, J.-B., et al. "Covalent Organic Cages in Catalysis." ACS Catalysis, 2023.[Link]

-

Jia, et al. "Fluorescent organic cages and their applications." Chemical Synthesis (OAE Publishing), 2024.[Link]

Technical Support Center: Crystallinity Optimization for Flexible BTA-Based Covalent Organic Frameworks

Welcome to the Technical Support Center for Covalent Organic Framework (COF) synthesis. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the long-range ordering of flexible amine linkers.

Synthesizing COFs using benzene-1,3,5-triyltrimethanamine (BTA, also known as 1,3,5-tris(aminomethyl)benzene) presents a unique crystallographic challenge. Unlike rigid aromatic amines (e.g., p-phenylenediamine), BTA possesses three flexible methylene (-CH₂-) bridges. This rotational freedom often leads to kinetic trapping, resulting in amorphous, intertwined polymeric networks rather than highly ordered, porous crystalline frameworks[1].

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to force your BTA-COF syntheses into the thermodynamic regime required for exceptional crystallinity.

Frequently Asked Questions (FAQs)

Q1: Why does benzene-1,3,5-triyltrimethanamine (BTA) consistently yield amorphous products compared to rigid aromatic amines? A: The core issue is conformational flexibility. The free rotation around the C(aryl)-C(alkyl) and C(alkyl)-N bonds allows the BTA monomer to adopt multiple spatial conformations during polycondensation[2]. Under standard kinetic conditions, these flexible arms rapidly cross-link in random orientations, forming an amorphous polymer[1]. To achieve crystallinity, the reaction must be heavily modulated to slow down nucleation, allowing Dynamic Covalent Chemistry (DCC) to continuously break and reform bonds until the lowest-energy, highly ordered crystalline state is achieved[3].

Q2: How do I select the optimal solvent system to prevent premature precipitation? A: The solvent must perfectly balance the solubility of the BTA monomer and the growing oligomers. If the solvent is too poor, the oligomers precipitate kinetically before DCC can correct structural defects[2]. A binary solvent system, such as mesitylene and 1,4-dioxane (1:1 v/v), is highly recommended. Dioxane provides excellent solubility for the monomers, while mesitylene acts as a non-polar template that promotes the π-π stacking of the growing 2D layers. Self-Validation Check: Upon mixing your monomers in the chosen solvent at room temperature, the solution must remain completely clear. If it turns turbid immediately, your solvent is too poor, or the reaction is proceeding too fast.

Q3: Can I modify the co-linker to artificially induce rigidity in the BTA framework? A: Yes, this strategy is known as "conformational locking." By pairing the flexible BTA with a specific co-linker like 1,3,5-triformylphloroglucinol (Tp), you can induce strong intramolecular hydrogen bonding. The Tp linker undergoes irreversible keto-enol tautomerism after imine condensation, forming a stable β-ketoenamine linkage[2]. This tautomerization locks the flexible -CH₂-NH- bonds into a planar conformation, drastically improving both the long-range crystallinity and the chemical stability of the resulting COF[3].

Troubleshooting Guide: Resolving Amorphous Precipitates

If your Powder X-Ray Diffraction (PXRD) data shows a broad halo with no distinct Bragg peaks, your synthesis is trapped under kinetic control. Implement the following causality-driven solutions:

Issue 1: Rapid Nucleation (Kinetic Trapping)

-

Causality: The amine-aldehyde condensation is occurring too rapidly, preventing the dynamic error-correction necessary for crystal growth.

-

Solution: Introduce an acid modulator (e.g., 3M to 6M aqueous Acetic Acid). The acid serves a dual purpose: it protonates a fraction of the BTA amines (lowering the effective nucleophile concentration) and catalyzes the reverse hydrolysis reaction, artificially extending the DCC phase[3].

Mechanistic pathway of modulator-assisted error correction in flexible BTA-COF synthesis.

Issue 2: Structural Collapse Upon Desolvation

-

Causality: Flexible COFs are highly susceptible to pore collapse. The capillary forces exerted by evaporating solvents during standard vacuum drying can permanently distort the flexible BTA nodes, destroying the crystalline lattice[4].

-

Solution: Replace standard vacuum drying with Supercritical CO₂ (scCO₂) activation. By transitioning the washing solvent (usually ethanol or THF) past its critical point, you bypass the liquid-gas phase boundary entirely, eliminating capillary forces and preserving the delicate pore architecture.

Quantitative Data: Impact of Synthesis Conditions

The table below summarizes the expected outcomes when optimizing the synthesis of a standard BTA-based COF. Notice the direct correlation between thermodynamic control strategies and the resulting material properties.

| Synthesis Condition | Solvent System | Modulator | Co-Linker Strategy | BET Surface Area (m²/g) | Crystallinity (PXRD) |

| Kinetic Control | Ethanol / H₂O | None | Standard (e.g., TFB) | < 50 | Amorphous (Broad Halo) |

| Solvent Optimized | Mesitylene / Dioxane (1:1) | None | Standard (e.g., TFB) | ~ 300 | Weakly Crystalline |

| Modulator-Assisted | Mesitylene / Dioxane (1:1) | 3M Acetic Acid | Standard (e.g., TFB) | ~ 850 | Highly Crystalline |

| Conformational Locking | Mesitylene / Dioxane (1:1) | 3M Acetic Acid | H-Bonding (e.g., Tp) | > 1500 | Exceptional (Sharp Peaks) |

Experimental Protocol: Solvothermal Synthesis of Crystalline BTA-COFs

This self-validating protocol utilizes conformational locking and modulator-assisted DCC to guarantee high crystallinity.

Step 1: Monomer Preparation Weigh benzene-1,3,5-triyltrimethanamine (BTA) and your chosen trialdehyde (e.g., 1,3,5-triformylphloroglucinol) in a 1:1 molar ratio into a Pyrex tube.

Step 2: Solvent & Modulator Addition Add a 1:1 (v/v) mixture of Mesitylene and 1,4-Dioxane (typically 1 mL per 10 mg of monomer). Add 3M aqueous Acetic Acid equivalent to 10% of the total solvent volume. Self-Validation: Sonicate for 5 minutes. The solution must remain clear. If a precipitate forms, increase the dioxane ratio slightly.

Step 3: Degassing Perform three consecutive freeze-pump-thaw cycles using liquid nitrogen. This removes dissolved oxygen, preventing the thermal oxidation of the BTA amine groups. Flame-seal the Pyrex tube under a static vacuum.

Step 4: Solvothermal Polymerization Place the sealed tube in an oven. Ramp the temperature slowly (1 °C/min) to 120 °C and hold for 72 hours. Causality: The slow ramp prevents a sudden burst of kinetic nucleation, while the extended 72-hour dwell time provides the necessary activation energy for continuous dynamic error correction[3].

Step 5: Controlled Cooling & Isolation Cool the oven to room temperature at a rate of 0.5 °C/min. Rapid cooling can induce thermal shock and lattice defects. Isolate the crystalline powder via vacuum filtration.

Step 6: Activation Transfer the powder to a Soxhlet extractor and wash with THF for 24 hours to remove trapped oligomers. Finally, dry the powder using a Supercritical CO₂ dryer to prevent pore collapse.

End-to-end experimental workflow for the synthesis and activation of BTA-based COFs.

Sources

- 1. Design strategies for improving the crystallinity of covalent organic frameworks and conjugated polymers: a review - Materials Horizons (RSC Publishing) [pubs.rsc.org]

- 2. Progress in synthesis of highly crystalline covalent organic frameworks and their crystallinity enhancement strategies [html.rhhz.net]

- 3. Crystallinity and stability of covalent organic frameworks - Beijing Institute of Technology [pure.bit.edu.cn]

- 4. pubs.acs.org [pubs.acs.org]

Technical Support Center: Purification of Benzene-1,3,5-triyltrimethanamine (BTM) Products

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the purification of benzene-1,3,5-triyltrimethanamine (BTM) and its derivatives. As a highly polar, trifunctional amine, BTM presents unique purification challenges that can impact yield, purity, and stability. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights to navigate these complexities. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing Benzene-1,3,5-triyltrimethanamine?

A: The impurity profile depends heavily on the synthetic route. For the common synthesis involving the reduction of 1,3,5-tricyanobenzene, you should anticipate:

-

Partially Reduced Intermediates: Molecules where only one or two of the three nitrile groups have been reduced to amines. These are often the most challenging to separate due to similar polarities.

-

Unreacted Starting Material: Residual 1,3,5-tricyanobenzene.

-

Catalyst Residues: If a heterogeneous catalyst like Raney Nickel was used, trace metals may be present[1][2].

-

Side-Products: Depending on the reaction conditions, over-alkylation or other side reactions can occur, though this is less common in direct reduction routes.

Q2: What is the best first-pass purification strategy for a crude BTM product?

A: For most crude reaction mixtures, an acid-base extraction is the most effective and scalable initial purification step.[3][4] BTM is a strong base and will readily protonate to form a water-soluble salt (e.g., a hydrochloride salt), while many common organic impurities (like unreacted starting materials or non-basic side-products) will remain in the organic layer.[5][6] This technique efficiently separates your product from a large portion of contaminants before proceeding to more refined chromatographic or crystallization methods.

Q3: How can I effectively monitor the purification process by Thin-Layer Chromatography (TLC)?

A: Due to their high polarity, polyamines like BTM can be difficult to analyze by TLC on standard silica plates, often resulting in significant streaking.[7] To achieve reliable results:

-